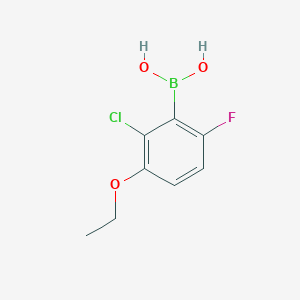

2-Chloro-3-ethoxy-6-fluorophenylboronic acid

CAS No.: 957120-93-3

Cat. No.: VC3039465

Molecular Formula: C8H9BClFO3

Molecular Weight: 218.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957120-93-3 |

|---|---|

| Molecular Formula | C8H9BClFO3 |

| Molecular Weight | 218.42 g/mol |

| IUPAC Name | (2-chloro-3-ethoxy-6-fluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3 |

| Standard InChI Key | OYOREJXDXHCMPQ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1Cl)OCC)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OCC)F)(O)O |

Introduction

Chemical Identity and Structure

2-Chloro-3-ethoxy-6-fluorophenylboronic acid (CAS: 957120-93-3) is an organoboron compound with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 g/mol . The compound contains a boronic acid group (-B(OH)2) attached to a substituted phenyl ring with chloro, ethoxy, and fluoro substituents at positions 2, 3, and 6, respectively. This particular arrangement of functional groups contributes to its utility in various chemical transformations.

The compound is also known by several synonyms:

-

3-Borono-2-chloro-4-fluorophenyl ethyl ether

-

3-Borono-2-chloro-4-fluorophenetole

The compound's structure can be represented by the canonical SMILES notation: B(C1=C(C=CC(=C1Cl)OCC)F)(O)O

Physical and Chemical Properties

2-Chloro-3-ethoxy-6-fluorophenylboronic acid possesses distinctive physical and chemical properties that make it valuable for synthetic applications. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

The compound's structure features a boronic acid functional group that confers acidic properties and the ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the ethoxy group at position 3 enhances the compound's solubility in organic solvents compared to its hydroxyl analog, while the halogen substituents (chloro and fluoro) provide electronic effects that influence its reactivity in coupling reactions.

Proper personal protective equipment, including gloves, safety glasses, and laboratory coats, should be worn when handling this compound. It should be stored in a cool, dry place away from incompatible materials, preferably under inert atmosphere at 2-8°C to prevent degradation .

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed transformations that form carbon-carbon bonds between organoboron compounds and organohalides . This reaction is widely utilized in pharmaceutical synthesis, materials science, and natural product chemistry.

The general reaction scheme for a Suzuki coupling involving 2-Chloro-3-ethoxy-6-fluorophenylboronic acid can be represented as:

R-X + (HO)2B-C6H2Cl(OEt)F + Base → R-C6H2Cl(OEt)F + X-B(OH)2 + Base·H

Where R-X represents an organohalide or pseudohalide such as a triflate.

A specific example from the literature demonstrates the utility of similar fluorinated boronic acids in the synthesis of indoles through a sequential Suzuki reaction followed by rhodium-catalyzed C-H bond amination . While this example doesn't specifically mention 2-Chloro-3-ethoxy-6-fluorophenylboronic acid, it illustrates the general utility of functionalized arylboronic acids in heterocycle synthesis:

"The scope and limitations of a Suzuki reaction between 2-azidoarylboronic acid pinacolate esters and vinyl triflates are reported. This cross-coupling reaction enables the regioselective synthesis of indoles after a subsequent Rh(II)-catalyzed sp2-C–H bond amination reaction."

| Supplier | Contact Information | Packaging | Price (as of 2021/12/16) | Reference |

|---|---|---|---|---|

| TRC | Product #: C370903 | 1g | $75 | |

| AK Scientific | Product #: V9821 | 1g | $117 | |

| Apollo Scientific | Product #: PC8097 | 1g | $120 | |

| SynQuest Laboratories | Product #: 6660-7-01 | 250mg | $20 | |

| Energy Chemical | Tel: 021-58432009, 400-005-6266 Email: sales8178@energy-chemical.com | - | - | |

| Wuhan Chemwish Technology Co., Ltd | Tel: 86-027-67849912 Email: sales@chemwish.com | - | - | |

| Hunan Hui Bai Shi Biotechnology Co., Ltd. | Tel: 0731-85526065, 13308475853 Email: ivy@hnhbsj.com | - | - | |

| T&W GROUP | Tel: 021-61551611, 13296011611 Email: contact@trustwe.com | - | - |

This compound is typically stored under inert atmosphere at 2-8°C to maintain its stability and purity .

Related Compounds

Understanding the properties and applications of structurally related compounds can provide insights into the potential utility of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. One closely related compound is 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid (CAS: 957121-07-2), which differs only in having a hydroxyl group instead of an ethoxy group at position 3 .

Table 4: Comparison of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid and Related Compounds

The hydroxyl variant (2-Chloro-6-fluoro-3-hydroxyphenylboronic acid) may exhibit enhanced hydrogen bonding capabilities compared to the ethoxy variant, potentially affecting its solubility in aqueous media and its reactivity in certain coupling reactions. The methoxy variant (4-Chloro-2-fluoro-3-methoxyphenylboronic acid) features a different substitution pattern, which can influence its electronic properties and reactivity.

Future Research Directions

While 2-Chloro-3-ethoxy-6-fluorophenylboronic acid has established applications in synthetic organic chemistry, several promising research directions could expand its utility:

-

Development of novel catalytic systems specifically optimized for cross-coupling reactions involving halogenated and alkoxylated boronic acids.

-

Investigation of its potential in the synthesis of pharmaceutical compounds, particularly those requiring precise spatial arrangement of halogen substituents for binding to biological targets.

-

Exploration of green chemistry applications, such as aqueous Suzuki coupling reactions that minimize the use of organic solvents.

-

Examination of its utility in materials science, particularly in the synthesis of fluorinated polymers or liquid crystal components.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume